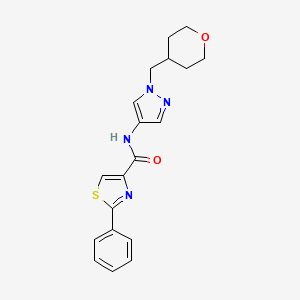

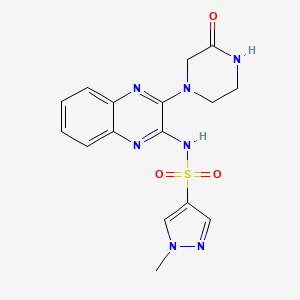

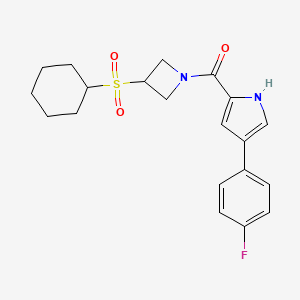

![molecular formula C26H18N6O2S B2986321 N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide CAS No. 891105-89-8](/img/structure/B2986321.png)

N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . It contains a triazole moiety, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involved aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various techniques such as X-ray diffraction and NMR spectroscopy . For example, a related compound was characterized using 1H NMR and 13C NMR .Chemical Reactions Analysis

Triazoles are known to exhibit a wide range of chemical reactions . They can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance their biological effects .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques. For instance, a related compound was characterized by its melting point, NMR spectra, IR spectra, and mass spectra .Scientific Research Applications

Antiviral Activity

This compound and its analogs have been studied for their activity against the vaccinia virus , showing promising characteristics in comparison to the antiviral drug Cidofovir . The ability to inhibit the replication of orthopoxviruses makes these compounds significant in the development of new antiviral drugs, especially considering the limited range of medicines available for diseases like smallpox .

Anticancer Properties

Derivatives of this compound have been explored for their anticancer activities. Some studies have reported that certain analogs exhibit excellent anti-tumor activity against various cancer cell lines, such as A549, MCF-7, and HeLa, with low IC50 values indicating potent efficacy . This suggests their potential use as chemotherapeutic agents.

Enzyme Inhibition

The compound’s derivatives are also of interest as enzyme inhibitors. They have been found to inhibit enzymes like carbonic anhydrase and cholinesterase , which are targets for treating conditions such as glaucoma and Alzheimer’s disease, respectively . This broad spectrum of enzyme inhibition underscores the compound’s versatility in therapeutic applications.

Antimicrobial and Antifungal Effects

Triazole derivatives, including those related to the compound , have been widely recognized for their antimicrobial and antifungal properties. They are capable of binding with a variety of enzymes and receptors in the biological system, making them effective against a range of pathogens .

Anti-inflammatory and Analgesic Effects

The compound’s framework has been associated with anti-inflammatory and analgesic effects. This is particularly relevant in the design of new drugs for the treatment of chronic pain and inflammatory disorders .

Neuroprotective Agents

Research has also been conducted on the neuroprotective effects of triazole derivatives. These compounds have been evaluated for their ability to reduce the aggregation of proteins like alpha-synuclein, which is implicated in neurodegenerative diseases such as Parkinson’s disease .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N6O2S/c33-35(34,23-10-7-18-3-1-2-4-21(18)17-23)31-22-8-5-19(6-9-22)24-11-12-25-28-29-26(32(25)30-24)20-13-15-27-16-14-20/h1-17,31H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIBHKIPPSOYJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=NC=C6)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

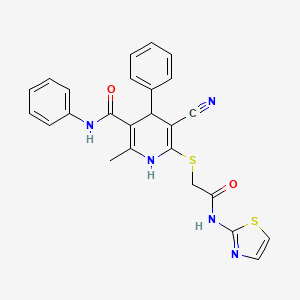

![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986241.png)

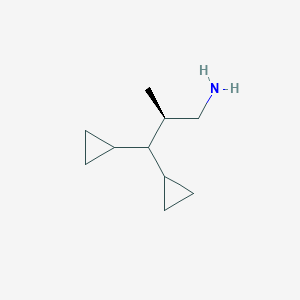

![1-(3-Phenylpropyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2986245.png)

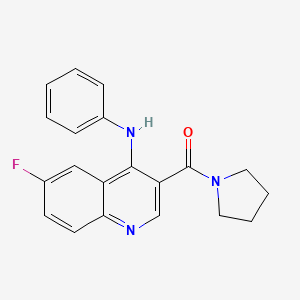

![3-benzyl-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986247.png)